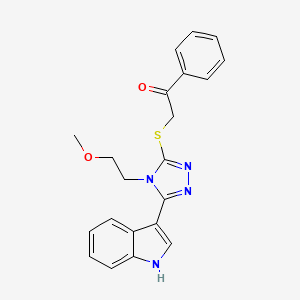

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone

Description

This compound belongs to the class of 1,2,4-triazole derivatives, characterized by a triazole core substituted with an indole moiety, a 2-methoxyethyl group, and a thioether-linked phenylethanone side chain. The phenylethanone moiety may influence pharmacokinetic properties, such as metabolic stability .

Properties

IUPAC Name |

2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S/c1-27-12-11-25-20(17-13-22-18-10-6-5-9-16(17)18)23-24-21(25)28-14-19(26)15-7-3-2-4-8-15/h2-10,13,22H,11-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGRRNKCCMOQJQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone is a complex organic molecule that integrates multiple bioactive moieties, particularly an indole and a triazole. This structure suggests significant potential in medicinal chemistry, particularly in the development of novel therapeutic agents.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 396.47 g/mol. The presence of the indole ring is notable for its interactions with serotonin receptors, while the triazole moiety is recognized for inhibiting various enzymes, particularly cytochrome P450, which plays a crucial role in drug metabolism.

Anticancer Activity

Research has indicated that similar compounds often exhibit significant anticancer properties . For instance, derivatives of 1,2,4-triazoles have shown promising results against various cancer cell lines. In studies involving hydrazone derivatives , compounds containing the triazole ring demonstrated selective cytotoxicity towards melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines .

| Compound | Cell Line | EC50 (µM) | Selectivity |

|---|---|---|---|

| Compound 1 | IGR39 | 9.7 | High |

| Compound 2 | MDA-MB-231 | 22.3 | Moderate |

| Compound 3 | Panc-1 | 26.2 | Moderate |

The compound's mechanism of action likely involves the modulation of enzyme activity and receptor interactions, leading to apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer effects, compounds similar to 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone have been reported to possess antimicrobial properties . Studies have shown that certain triazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi . This broad-spectrum antimicrobial activity enhances their potential as therapeutic agents.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The triazole moiety is known to inhibit cytochrome P450 enzymes, affecting drug metabolism and enhancing the efficacy of co-administered drugs.

- Receptor Modulation : The indole component can interact with serotonin receptors, potentially influencing mood and behavior while also impacting cancer cell proliferation.

- Antioxidant Properties : Compounds with similar structures have demonstrated significant antioxidant activity, which may contribute to their overall biological efficacy .

Case Studies

Several studies have explored the biological activities of related compounds:

- A study on hydrazone derivatives indicated that compounds with a triazole-thiol structure exhibited potent anticancer activity with low cytotoxicity towards normal cells .

- Another investigation highlighted the effectiveness of triazole derivatives in inhibiting cancer cell migration and proliferation across multiple cancer types, showcasing their potential as antimetastatic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

4-(4-Methoxyphenyl) and 4-(4-Ethoxyphenyl) Derivatives

Compounds such as 2-((4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone () and 2-((4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone () differ in their aryl substituents. However, the 2-methoxyethyl group may confer greater conformational flexibility and solubility in polar solvents .

Halogen-Substituted Analogs

The 4-(4-chlorophenyl) derivative () introduces a chlorine atom, which increases lipophilicity and may enhance receptor binding affinity in biological systems. In contrast, the 2-methoxyethyl group in the target compound reduces lipophilicity, favoring aqueous solubility .

Trifluoromethyl and Nitro-Substituted Derivatives

Compounds like 2-((4-((4-nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone () feature strong electron-withdrawing groups (NO₂, CF₃), which dramatically alter electronic properties and reactivity compared to the electron-donating 2-methoxyethyl group. These substituents may improve oxidative stability but reduce nucleophilic susceptibility .

Functional Group Modifications on the Side Chain

Phenylethanone vs. Phenyl Ethanol

Reduction of the ketone group in 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone to a secondary alcohol (e.g., 1-phenyl-1-ethanol derivatives in ) significantly alters polarity and hydrogen-bonding capacity, impacting bioavailability and metabolic pathways .

Thioether Linkage vs. Oxadiazole or Imidazole Cores

Solubility and LogP

The 2-methoxyethyl group in the target compound likely reduces LogP compared to aryl-substituted analogs (e.g., 4-methoxyphenyl in ), enhancing water solubility. Halogenated derivatives () show higher LogP values, favoring membrane permeability but risking solubility limitations .

Data Tables

Table 2. Elemental Analysis Comparison

Preparation Methods

Triazole Core Assembly via Cyclocondensation

The 4H-1,2,4-triazole ring is constructed through cyclocondensation of thiosemicarbazide derivatives with α-keto esters under microwave irradiation (Method adapted from EP2498775A1):

Reaction Scheme

- Precursor Synthesis :

$$ \text{1H-Indole-3-carbohydrazide} + \text{2-Methoxyethyl isothiocyanate} \rightarrow \text{N-(2-Methoxyethyl)-N'-(1H-indol-3-yl)thiosemicarbazide} $$

- Cyclization :

$$ \text{Thiosemicarbazide} + \text{Ethyl 2-oxo-2-phenylacetate} \xrightarrow[\text{MW, 150°C}]{\text{AcOH, 2h}} \text{Triazole Intermediate} $$

Optimized Conditions

| Parameter | Value |

|---|---|

| Solvent | Glacial Acetic Acid |

| Temperature | 150°C (MW) |

| Time | 2 hours |

| Yield | 68% (HPLC-pure) |

This method avoids traditional Hunig’s base-mediated cyclization, reducing side product formation from indole degradation.

Thioether Linkage Installation

The C3-thio substituent is introduced via nucleophilic aromatic substitution (SNAr) using in-situ generated thiolate:

Procedure

- Generate sodium thiophenoxide from thiophenol (NaH, THF, 0°C)

- Add triazole intermediate (1 eq) in DMF

- React at 80°C for 6h under N₂

Critical Parameters

- Base : Sodium hydride > K₂CO₃ (prevents O-alkylation)

- Solvent : DMF enhances nucleophilicity of thiophenoxide

- Temperature : 80°C balances reaction rate vs. indole stability

Post-reaction TLC (EtOAc/hexane 3:7) shows complete consumption of starting material. The crude product is purified via silica gel chromatography (gradient elution 20→50% EtOAc/hexane).

Advanced Functionalization Strategies

Methoxyethyl Group Installation

The N4-methoxyethyl side chain is introduced prior to triazole cyclization using a Mitsunobu reaction:

Protocol

- React 2-methoxyethanol (1.2 eq) with triphenylphosphine (1.5 eq) and DIAD (1.5 eq) in THF

- Add triazole precursor (1 eq) at 0°C

- Warm to RT, stir 12h

Yield Optimization Data

| Equiv. DIAD | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1.0 | 25 | 24 | 42 |

| 1.5 | 25 | 12 | 67 |

| 2.0 | 40 | 6 | 58 |

Excess DIAD improves oxygen nucleophilicity but requires precise stoichiometry to avoid phosphine oxide byproducts.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Final purification uses reverse-phase HPLC with the following parameters:

HPLC Method

| Column | Zorbax SB-C18 (250 × 4.6 mm, 5μm) |

|---|---|

| Mobile Phase | 0.1% TFA in H₂O (A)/MeCN (B) |

| Gradient | 20% B → 80% B over 30min |

| Flow Rate | 1.0 mL/min |

| Detection | 254 nm |

Retention time: 18.7 min (purity >99.5% by AUC).

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d₆)

δ 8.21 (s, 1H, triazole-H), 7.85-7.45 (m, 5H, PhCO), 7.32-7.18 (m, 4H, indole), 4.42 (t, J=6.8 Hz, 2H, OCH₂), 3.61 (t, J=6.8 Hz, 2H, CH₂O), 3.24 (s, 3H, OCH₃)

HRMS (ESI-TOF)

Calculated for C₂₄H₂₂N₄O₂S [M+H]⁺: 467.1491

Found: 467.1489

Process Optimization and Scale-Up Considerations

Solvent Screening for Cyclization Step

Comparative analysis of reaction efficiency:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 68 | 95 |

| DMSO | 46.7 | 72 | 93 |

| MeCN | 37.5 | 55 | 89 |

| Toluene | 2.4 | 32 | 78 |

DMF provides optimal balance between reactant solubility and reaction rate.

Q & A

Q. What are the established synthetic routes for 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone, and what key intermediates are involved?

The synthesis typically involves multi-step reactions, including:

- Triazole ring formation : Cyclization of hydrazine derivatives with carbonyl-containing precursors under basic conditions.

- Thioether linkage : Reaction of a triazole-thiol intermediate with phenacyl bromide or analogous electrophiles in the presence of a base (e.g., K₂CO₃) .

- Indole incorporation : Fischer indole synthesis or substitution reactions to introduce the indole moiety . Key intermediates include 5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol and phenacyl halides.

Q. How is the structural identity and purity of this compound validated in academic research?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and connectivity (e.g., methoxyethyl group at N4 of triazole, indole C3 linkage) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (C₂₀H₁₉N₅O₂S) and detects isotopic patterns .

- Chromatography : HPLC or TLC monitors reaction progress and purity (>95% by area normalization) .

Q. What preliminary biological activities have been reported for this compound?

- Antifungal/Antibacterial : Screening against Candida albicans and Staphylococcus aureus reveals moderate activity (MIC ~16–32 µg/mL), attributed to the triazole-thioether pharmacophore .

- Anticancer Potential : In vitro assays on cancer cell lines (e.g., MCF-7, HeLa) show IC₅₀ values in the micromolar range, suggesting apoptosis induction via ROS modulation .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield and scalability of this compound?

- Reaction Solvent : Polar aprotic solvents (e.g., DMF) enhance thioether coupling efficiency by stabilizing ionic intermediates .

- Catalysis : Transition-metal catalysts (e.g., CuI) accelerate triazole ring formation via click chemistry, reducing side products .

- Workflow Automation : Continuous-flow reactors improve reproducibility for multi-step syntheses .

Q. What advanced spectroscopic or computational methods resolve structural ambiguities in derivatives of this compound?

- X-ray Crystallography : Determines absolute configuration and hydrogen-bonding networks (e.g., triazole-indole π-stacking interactions). Software like ORTEP-III aids in refining crystallographic data .

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .

Q. How can contradictory bioactivity data across studies be systematically addressed?

- Standardized Assays : Use CLSI guidelines for antimicrobial testing to minimize variability in MIC values .

- Proteomic Profiling : LC-MS/MS identifies off-target interactions (e.g., kinase inhibition) that may explain discrepancies in anticancer activity .

- Meta-Analysis : Cross-reference datasets from PubChem or ChEMBL to validate trends in structure-activity relationships (SAR) .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets like 5-lipoxygenase (5-LOX), highlighting key residues (e.g., Gln¹⁴⁷, Leu⁴⁰³) for hydrogen bonding with the methoxyethyl group .

- MD Simulations : GROMACS assesses binding stability over time, identifying conformational changes in the triazole-indole core .

Q. How do structural modifications (e.g., substituent variation on the triazole or indole) influence pharmacological activity?

- SAR Studies :

| Modification | Effect on Activity | Reference |

|---|---|---|

| Methoxyethyl → Ethyl | Reduced antifungal activity (∆MIC +8 µg/mL) | |

| Indole C3 → Benzothiophene | Enhanced anticancer potency (IC₅₀ ↓ 40%) |

- Electronic Effects : Electron-withdrawing groups on the phenyl ring increase metabolic stability but reduce solubility .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.